1,1-Dichlorocyclohexane

Physical property characterization Isomer identification Distillation fractionation

1,1-Dichlorocyclohexane (CAS 2108-92-1) is a geminal dichlorocycloalkane with the molecular formula C₆H₁₀Cl₂ and a molecular weight of 153.05 g/mol. It belongs to the halogenated cyclic hydrocarbon class, in which both chlorine atoms are attached to the same ring carbon (C-1), distinguishing it from all vicinal (1,2-), 1,3-, and 1,4-dichlorocyclohexane positional isomers.

Molecular Formula C6H10Cl2
Molecular Weight 153.05 g/mol
CAS No. 2108-92-1
Cat. No. B1361369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dichlorocyclohexane
CAS2108-92-1
Molecular FormulaC6H10Cl2
Molecular Weight153.05 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(Cl)Cl
InChIInChI=1S/C6H10Cl2/c7-6(8)4-2-1-3-5-6/h1-5H2
InChIKeyLQRDJCBZCLUBRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dichlorocyclohexane (CAS 2108-92-1): Geminal Dichloride Baseline for Procurement Evaluation


1,1-Dichlorocyclohexane (CAS 2108-92-1) is a geminal dichlorocycloalkane with the molecular formula C₆H₁₀Cl₂ and a molecular weight of 153.05 g/mol [1]. It belongs to the halogenated cyclic hydrocarbon class, in which both chlorine atoms are attached to the same ring carbon (C-1), distinguishing it from all vicinal (1,2-), 1,3-, and 1,4-dichlorocyclohexane positional isomers [2]. The compound is a colorless liquid at ambient temperature with a boiling point of 171.0 °C at 760 mmHg, a density (d²⁰₄) of 1.1559, and a refractive index (n²⁰D) of 1.4803 [3]. It is primarily utilized as a synthetic intermediate in organic synthesis—including as a latent cyclohexanone equivalent via hydrolysis—and has been studied for its dielectric relaxation properties in polymer matrices [4]. Its geminal substitution pattern confers symmetry-driven spectroscopic simplicity, achirality, and a fixed one-axial/one-equatorial chlorine conformational arrangement, which collectively differentiate it from its vicinal and positional isomers [2].

Why 1,1-Dichlorocyclohexane Cannot Be Interchanged with Other Dichlorocyclohexane Isomers


The term 'dichlorocyclohexane' encompasses at least six structurally distinct isomers (1,1-; cis-1,2-; trans-1,2-; cis-1,3-; trans-1,3-; and cis/trans-1,4-), each with non-overlapping physical property profiles that preclude generic substitution [1]. The geminal 1,1-isomer is the only member of this family that is achiral—lacking any chiral center—whereas the 1,2- and 1,3-isomers each possess two stereogenic carbons and exist as enantiomeric or diastereomeric pairs [1]. Conformationally, the 1,1-isomer is unique because one chlorine must occupy an axial position and the other equatorial in both chair conformers, yielding a fixed dipole orientation [2]. Chemically, the geminal dichloride undergoes acid-catalyzed hydrolysis to regenerate cyclohexanone quantitatively—a reactivity profile not shared by vicinal dihalides, which instead undergo dehydrohalogenation to chlorocyclohexene under similar conditions [3]. These differences in stereochemistry, conformational behavior, boiling point (Δ up to 36 °C vs. cis-1,2-), density (Δ ~0.05 g/cm³), and reactivity mean that substituting one isomer for another without verification will compromise synthetic yield, chromatographic identification, and physicochemical consistency in formulated products.

Quantitative Differentiation Evidence: 1,1-Dichlorocyclohexane vs. Closest Isomeric Analogs


Boiling Point and Density Differentiation vs. cis-1,2- and trans-1,2-Dichlorocyclohexane

1,1-Dichlorocyclohexane exhibits a boiling point of 171.0 °C at 758 mmHg, which is 18 °C lower than trans-1,2-dichlorocyclohexane (189.0 °C at 760 mmHg) and 35.9 °C lower than cis-1,2-dichlorocyclohexane (206.9 °C at 763 mmHg) [1]. Its density (d²⁰₄ = 1.1559) is 0.0280 g/cm³ lower than the trans isomer (d²⁰₄ = 1.1839) and 0.0462 g/cm³ lower than the cis isomer (d²⁰₄ = 1.2021) [1]. The freezing point of the 1,1-isomer (−17 °C) is also markedly depressed relative to trans-1,2- (−0.3 °C) [1]. These differences, determined by Carroll et al. on rigorously purified samples, provide unambiguous physical criteria for isomer identity verification and distillation-based purification protocol design.

Physical property characterization Isomer identification Distillation fractionation

13C and 1H NMR Signal Count: Spectroscopic Simplicity as an Identity and Purity Marker

Owing to its molecular symmetry (Cₛ point group with a plane of symmetry bisecting the C1–C4 axis), 1,1-dichlorocyclohexane displays only two sets of signals in its ¹H NMR spectrum, arising from the geminal α-protons (adjacent to CCl₂) and the more distant β/γ/δ ring protons [1]. In the ¹³C NMR spectrum, the number of distinct carbon resonances is reduced compared to cis-1,2-dichlorocyclohexane, which lacks this symmetry element and therefore exhibits a greater number of unique ¹³C environments [2]. The Varian XL-100 ¹³C NMR spectrum is archived in PubChem [3].

NMR spectroscopy Structural elucidation Quality control

Achiral Nature: Eliminating Enantiomeric Complexity in Synthesis and Analysis

1,1-Dichlorocyclohexane possesses no chiral center, because the geminal substitution at C-1 creates a plane of symmetry through the ring [1]. In contrast, both 1,2- and 1,3-dichlorocyclohexanes each contain two stereogenic centers, giving rise to cis/trans diastereomers and, for the trans forms, a pair of enantiomers [1]. This means 1,1-dichlorocyclohexane cannot rotate plane-polarized light, exhibits no optical activity, and requires no chiral chromatographic separation—unlike trans-1,2-dichlorocyclohexane, which is chiral at room temperature because ring-flipping is slow on the NMR timescale and the diaxial/diequatorial conformers are diastereomeric [1][2].

Stereochemistry Chirality Chromatographic separation

Hydrolytic Conversion to Cyclohexanone: A Quantifiable Synthetic Utility Not Shared by Vicinal Isomers

1,1-Dichlorocyclohexane undergoes acid-catalyzed hydrolysis (conc. H₂SO₄, 40 °C, 1 h) to regenerate cyclohexanone, which was confirmed via 2,4-dinitrophenylhydrazone derivative formation (m.p. 161–162 °C, matching literature) [1]. Under identical conditions, trans-1,2-dichlorocyclohexane does not produce cyclohexanone but instead undergoes dehydrohalogenation to 1-chlorocyclohexene when treated with quinoline, while cis-1,2- eliminates to the same olefin [1]. This orthogonal reactivity establishes 1,1-dichlorocyclohexane as a latent, storable cyclohexanone equivalent—a masked carbonyl strategy—whereas vicinal dichlorides are precursors to cyclohexene derivatives.

Synthetic intermediate Protecting group strategy Cyclohexanone regeneration

GC Retention Index (Kovats RI): Chromatographic Differentiation for Purity and Identity Testing

1,1-Dichlorocyclohexane has an experimentally determined Kovats retention index of 978 on a non-polar OV-101 capillary column (25 m × 0.20 mm × 0.25 μm film; nitrogen carrier; 6 K/min from 60 °C to 240 °C) [1]. This value is substantially lower than the estimated RI of 1052 for 1,4-dichlorocyclohexane under comparable conditions [2], reflecting the lower polarity and more compact molecular shape of the geminal isomer. The RI value of 978 (confirmed in multiple independent measurements: 978, 978, 978, 978, 981, 983) serves as a robust, instrument-independent parameter for GC-MS identity confirmation [1][3].

Gas chromatography Retention index Analytical method validation

Dielectric Relaxation Parameters: Differentiated Behavior in Supercooled State for Materials Science Applications

The dielectric relaxation of 1,1-dichlorocyclohexane has been characterized in the supercooled liquid state (−125 °C) within the anomalous dispersion region, yielding a free energy of activation (ΔG‡) of 4.05 kcal mol⁻¹, an entropy of activation (ΔS‡) of 123 cal K⁻¹ mol⁻¹, and an enthalpy of activation (ΔH‡) of 22.3 kcal mol⁻¹ [1]. These parameters are specific to the geminal isomer, as the dielectric relaxation behavior is governed by the molecular dipole reorientation dynamics that differ from vicinal dichlorides due to the fixed axial/equatorial chlorine geometry [2]. The compound has further been incorporated into a styrene polymer matrix for dielectric parameter studies .

Dielectric spectroscopy Polymer composites Molecular dynamics

Optimal Deployment Scenarios for 1,1-Dichlorocyclohexane Based on Verified Differential Evidence


Latent Cyclohexanone Equivalent in Multi-Step Organic Synthesis

When a synthetic route requires temporary masking of a cyclohexanone carbonyl to enable selective transformation at another site, 1,1-dichlorocyclohexane serves as a storable, acid-labile protected form. Quantitative regeneration of cyclohexanone is achieved by stirring with concentrated sulfuric acid at 40 °C for 1 hour, as demonstrated by Carroll et al. [1]. This strategy is unavailable with 1,2- or other vicinal dichlorocyclohexane isomers, which undergo elimination rather than hydrolysis, producing cyclohexene derivatives instead. Procurement of the correct 1,1-isomer (CAS 2108-92-1) is therefore essential for this specific synthetic tactic.

Isomer-Specific Reference Standard for GC-MS Identification of Cyclohexane Chlorination Products

In environmental monitoring, forensic chemistry, or process analytical chemistry where complex mixtures of chlorocyclohexane isomers are generated, 1,1-dichlorocyclohexane with a confirmed Kovats RI of 978 on OV-101 [1] provides a chromatographically resolved reference point distinct from the 1,2- and 1,4-isomers. The NIST-standardized GC-MS spectrum (NIST #4925, major peaks at m/z 81, 41, 117) [2] and the reproducibility of the RI across multiple independent measurements (978–983 range) [3] make it a reliable calibrant for identifying this specific isomer in complex chlorinated matrices.

Molecular Probe for Dielectric Relaxation Studies in Glass-Forming Liquids and Polymer Composites

The well-characterized dielectric relaxation parameters of 1,1-dichlorocyclohexane in the supercooled state (ΔG‡ = 4.05 kcal mol⁻¹, ΔS‡ = 123 cal K⁻¹ mol⁻¹, ΔH‡ = 22.3 kcal mol⁻¹ at −125 °C) [1] make it a useful molecular probe for studying segmental dynamics in polymer matrices, as demonstrated in styrene-based composite systems [2]. Its fixed axial/equatorial chlorine conformation provides a dipole reorientation mechanism that is structurally simpler than that of conformationally fluxional vicinal isomers, facilitating interpretation of dielectric dispersion data.

Synthetic Entry Point to Cyclohexyne and 1-Chlorocyclohexene via Double Dehydrochlorination

1,1-Dichlorocyclohexane can be converted through sequential or direct double dehydrochlorination to generate cyclohexyne (a highly strained reactive alkyne) or 1-chlorocyclohexene [1]. This reactivity pathway is documented in radiochemical tracer studies where 1,1-dichlorocyclohexane was converted to 1-chlorocyclohexene and subsequently to 1-phenylcyclohexene via an elimination-addition sequence consistent with cyclohexyne intermediacy [2]. The geminal arrangement of chlorine atoms is a prerequisite for this double elimination, which cannot be replicated with vicinal dichlorides.

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